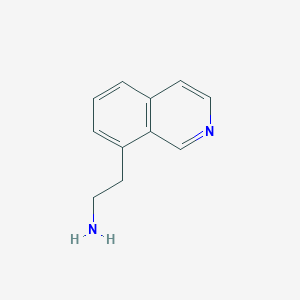

2-(Isoquinolin-8-YL)ethanamine

Description

Significance of Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are fundamental building blocks in the field of medicinal chemistry, with a remarkable prevalence in pharmaceuticals. openmedicinalchemistryjournal.commsesupplies.comrsc.orgnih.govresearchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.comrsc.org This widespread presence can be attributed to their ability to engage in various biological interactions, often mimicking natural metabolites and products. openmedicinalchemistryjournal.com

The structural diversity and functional versatility of nitrogen heterocycles allow for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. msesupplies.com Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers and dyes. openmedicinalchemistryjournal.com

Overview of the Isoquinoline (B145761) Core Structure as a Privileged Scaffold

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgresearchgate.nettandfonline.com This term denotes a molecular structure that is capable of binding to multiple biological targets, making it a fertile ground for the discovery of new therapeutic agents. nih.govrsc.orgresearchgate.net The isoquinoline nucleus is a key component in a wide array of biologically active compounds. nih.govrsc.orgnumberanalytics.comresearchgate.net

The isoquinoline scaffold is abundant in nature, particularly in the form of alkaloids found in plants. numberanalytics.comnih.gov These naturally occurring compounds have a long history of use in traditional medicine and have served as the basis for the development of modern pharmaceuticals. numberanalytics.comnih.gov Prominent examples include morphine, an analgesic, and berberine (B55584), which exhibits antibacterial properties. nih.gov

The therapeutic potential of natural isoquinoline alkaloids has spurred significant interest in the synthesis of their analogues. nih.govacs.orgsioc-journal.cn By modifying the core isoquinoline structure, chemists can create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.govacs.orgsioc-journal.cn These synthetic derivatives have found applications in treating a broad spectrum of diseases, including cancer, microbial infections, and neurological disorders. nih.govresearchgate.netresearchgate.net For instance, research has focused on developing isoquinoline-based compounds as anticancer agents that can induce apoptosis, inhibit tubulin polymerization, or arrest the cell cycle. researchgate.netresearchgate.net

The synthesis of isoquinolines has a rich history dating back to the late 19th century. numberanalytics.comnumberanalytics.com The first isolation of isoquinoline from coal tar was reported in 1885. numberanalytics.comwikipedia.org Since then, numerous methods have been developed to construct this important heterocyclic system. numberanalytics.comnumberanalytics.comresearchgate.net Three classical and historically significant methods for synthesizing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction: First discovered in 1893, this reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline (B110456). wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.comwikipedia.orgslideshare.net This intermediate can then be dehydrogenated to yield the corresponding isoquinoline. nrochemistry.comjk-sci.com The reaction is an example of an intramolecular electrophilic aromatic substitution. nrochemistry.comwikipedia.org

Pictet-Spengler Reaction: Reported in 1911, this reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. researchgate.netmdpi.comwikipedia.orgmdpi.comjk-sci.com The reaction proceeds via the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. researchgate.netwikipedia.org This method is particularly important in the synthesis of many naturally occurring alkaloids. researchgate.netmdpi.com

Pomeranz-Fritsch Reaction: This method, also developed in the late 19th century, involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. wikipedia.orgorganicreactions.orgthermofisher.comnumberanalytics.comquimicaorganica.org It offers a way to prepare isoquinolines with substitution patterns that may be difficult to achieve through other synthetic routes. organicreactions.org

These foundational methods, along with more modern techniques, have provided chemists with a versatile toolbox for the construction of a wide range of isoquinoline derivatives. numberanalytics.comnumberanalytics.com

Rationale for Academic Investigation of 2-(Isoquinolin-8-YL)ethanamine and Related Structures

The specific compound, this compound, represents a valuable building block for further chemical exploration. Its structure combines the privileged isoquinoline scaffold with a flexible ethylamine (B1201723) side chain. This side chain provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. The investigation of this and related structures is driven by the potential to discover novel compounds with unique biological activities, stemming from the combination of the isoquinoline core and the appended pharmacophoric groups. Academic research into such compounds is crucial for expanding the chemical space around the isoquinoline scaffold and for identifying new lead compounds for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-8-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4,6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFOVRKTPUHRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isoquinolin 8 Yl Ethanamine and Analogues

Retrosynthetic Strategies for Isoquinoline-Ethanamine Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For the isoquinoline-ethanamine scaffold, this approach reveals key bond disconnections and strategic precursors.

Key Precursors and Building Blocks in Isoquinoline (B145761) Synthesis

The retrosynthesis of the isoquinoline core typically involves disconnecting the bonds of the pyridine (B92270) ring. The most common strategies revolve around the formation of the C-N and specific C-C bonds within the heterocyclic ring. This leads to the identification of several key precursors:

β-Arylethylamines: These are fundamental building blocks in many classical isoquinoline syntheses. The ethylamine (B1201723) side chain provides the atoms necessary to form the nitrogen-containing portion of the heterocyclic ring. For 2-(Isoquinolin-8-YL)ethanamine, a substituted phenethylamine (B48288) derivative would be a logical starting point.

Aromatic Aldehydes and Ketones: These compounds are often used to introduce the C1 carbon of the isoquinoline ring and to form an imine or a related intermediate that undergoes subsequent cyclization.

Aminoacetaldehyde Diethyl Acetal (B89532): This reagent is a key component in the Pomeranz-Fritsch reaction, providing the C4 and nitrogen atoms of the isoquinoline ring.

Acyl Chlorides and Anhydrides: In the Bischler-Napieralski reaction, these reagents are used to acylate β-phenylethylamines, forming an amide intermediate that is then cyclized.

The choice of precursors is dictated by the desired substitution pattern on both the benzene (B151609) and pyridine rings of the final isoquinoline product.

Strategic Bond Formations in Isoquinoline Derivative Synthesis

The forward synthesis, guided by retrosynthetic analysis, focuses on the strategic formation of key bonds to construct the isoquinoline ring system. The primary bond formations in classical isoquinoline syntheses are:

C-N Bond Formation: This is a critical step in all isoquinoline syntheses, typically involving the reaction of an amine with a carbonyl compound to form an imine or an amide.

C-C Bond Formation: The crucial C-C bond formation that completes the heterocyclic ring is usually an intramolecular electrophilic aromatic substitution, where an electron-rich benzene ring is attacked by an electrophilic carbon atom.

These strategic bond formations are at the heart of the classical methods for isoquinoline synthesis discussed in the following section.

Classical and Contemporary Approaches to Isoquinoline Ring Formation

Several named reactions have become the workhorses for the synthesis of isoquinolines. These methods, developed over a century ago, remain highly relevant and are continuously being modified and improved.

Bischler–Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines. nrochemistry.commaxbrainchemistry.comorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. maxbrainchemistry.com

Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The β-phenylethylamine is first acylated with an acid chloride or anhydride (B1165640) to form an amide. pharmaguideline.com This amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to facilitate the cyclization. nrochemistry.commaxbrainchemistry.com Two plausible mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can be aromatized to the isoquinoline using a dehydrogenating agent like palladium on carbon. maxbrainchemistry.compharmaguideline.com

Key Features:

Reactants: A β-phenylethylamine and an acylating agent. pharmaguideline.com

Reagents: A dehydrating agent such as POCl₃ or P₂O₅. maxbrainchemistry.comfirsthope.co.in

Product: Initially a 3,4-dihydroisoquinoline, which can be oxidized to an isoquinoline. nrochemistry.com

Scope: The reaction is most effective when the benzene ring is activated with electron-donating groups. nrochemistry.com

Table 1: Key Aspects of the Bischler-Napieralski Reaction

| Feature | Description |

| Starting Materials | β-Arylethylamides or β-arylethylcarbamates nrochemistry.commaxbrainchemistry.com |

| Key Reagents | Dehydrating agents like POCl₃, P₂O₅, ZnCl₂ nrochemistry.commaxbrainchemistry.com |

| Intermediate | 3,4-Dihydroisoquinoline nrochemistry.compharmaguideline.com |

| Final Product | Isoquinoline (after dehydrogenation) pharmaguideline.com |

| Reaction Type | Intramolecular electrophilic aromatic substitution maxbrainchemistry.comwikipedia.org |

Pictet–Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure. name-reaction.comnih.gov This reaction is a special case of the Mannich reaction. organicreactions.org

Mechanism: The reaction begins with the formation of a Schiff base (imine) from the condensation of the β-arylethylamine and the carbonyl compound. pharmaguideline.com Under acidic conditions, the imine is activated towards intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of a spirocyclic intermediate. name-reaction.com Subsequent rearrangement and proton loss result in the formation of a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comname-reaction.com The presence of electron-donating groups on the aromatic ring facilitates the cyclization, allowing the reaction to proceed under milder conditions. pharmaguideline.com

Key Features:

Reactants: A β-arylethylamine and an aldehyde or ketone. name-reaction.com

Conditions: Typically acidic.

Product: A 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com

Applications: Widely used in the synthesis of isoquinoline alkaloids and related pharmaceutical compounds. nih.gov

Table 2: Key Aspects of the Pictet-Spengler Reaction

| Feature | Description |

| Starting Materials | β-Arylethylamine and an aldehyde or ketone name-reaction.com |

| Key Intermediate | Imine (Schiff base) pharmaguideline.com |

| Final Product | 1,2,3,4-Tetrahydroisoquinoline pharmaguideline.com |

| Reaction Type | Condensation followed by intramolecular electrophilic aromatic substitution name-reaction.com |

Pomeranz–Fritsch Reaction

The Pomeranz–Fritsch reaction, also known as the Pomeranz–Fritsch cyclization, is an organic reaction for the synthesis of isoquinolines. maxbrainchemistry.comwikipedia.org

Mechanism: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. maxbrainchemistry.comchemistry-reaction.com The benzalaminoacetal is formed by the condensation of an aromatic aldehyde with 2,2-diethoxyethylamine (B48651) or a similar aminoacetal. wikipedia.orgthermofisher.com In the presence of a strong acid, such as concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting iminium ion undergoes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring. wikipedia.orgchemistry-reaction.com

Key Features:

Reactants: An aromatic aldehyde and an aminoacetaldehyde diethyl acetal. firsthope.co.inwikipedia.org

Conditions: Strong acid catalysis. wikipedia.org

Product: An isoquinoline.

Utility: This method is particularly useful for the synthesis of isoquinolines that are unsubstituted at the C1 position. firsthope.co.in

Table 3: Key Aspects of the Pomeranz-Fritsch Reaction

| Feature | Description |

| Starting Materials | Aromatic aldehyde and 2,2-dialkoxyethylamine wikipedia.orgchemistry-reaction.com |

| Key Intermediate | Benzalaminoacetal (Schiff base) chemistry-reaction.com |

| Final Product | Isoquinoline wikipedia.org |

| Reaction Type | Acid-catalyzed intramolecular electrophilic aromatic substitution maxbrainchemistry.comchemistry-reaction.com |

Metal-Catalyzed C-H Annulation and Cyclization Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic systems, including isoquinolines. researchgate.netmdpi.com These methods offer a direct approach to functionalize otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed C-H activation and annulation reactions have been extensively studied for the synthesis of isoquinoline derivatives. acs.orgnih.gov For instance, the reaction of benzamides with alkynes, directed by the amide group, can lead to the formation of isoquinolones, which can be further elaborated to isoquinolines. While this typically directs functionalization to the ortho position of the benzamide, strategic placement of directing groups can influence regioselectivity. For the synthesis of 8-substituted isoquinolines, a directing group at the meta position of the starting aryl precursor would be necessary to guide the metal catalyst to the desired C-H bond.

Palladium-catalyzed methodologies have also proven effective in the synthesis of isoquinolines. mdpi.com These reactions often involve the coupling of ortho-functionalized arenes with various partners. For instance, the annulation of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords substituted hydroisoquinolones. mdpi.com Achieving C-8 substitution would necessitate starting materials with appropriate substitution patterns that favor cyclization at the desired position.

Recent advancements have also highlighted the use of other transition metals like ruthenium and cobalt for similar C-H activation/annulation cascades. These catalysts can offer different reactivity profiles and substrate scope, providing a broader toolkit for the synthesis of complex isoquinoline structures.

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl2]2 | N-methoxybenzamides, Vinylene carbonate | 3,4-unsubstituted isoquinolones | Environmentally friendly (ethanol solvent), mild conditions, avoids external oxidants. chemistryviews.org |

| Rh(III) | O-pivaloyl oximes, Acryloylsilane | 3-acylsilane-substituted isoquinolines | Mild conditions, broad substrate tolerance, excellent chemoselectivity. mdpi.com |

| Palladium(II) | N-methoxy benzamides, 2,3-allenoic acid esters | 3,4-substituted hydroisoquinolones | High regioselectivity, complementary to rhodium-catalyzed methods. mdpi.com |

| Ru(II)/PEG-400 | 1-(diphenylmethylene) hydrazine, Aryl substituted acetylenes | 1-phenyl isoquinoline derivatives | Green synthesis, recyclable catalyst, high atom economy. |

Targeted Synthesis of the Ethanamine Side Chain at C-8 Position

The introduction of an ethanamine side chain specifically at the C-8 position of the isoquinoline ring is a significant synthetic hurdle. Direct methods for this transformation are not well-documented, thus a combination of C-8 functionalization followed by chain elongation and amination is often required.

Amine Functionalization Methodologies

Direct amination at the C-8 position of an existing isoquinoline core is challenging. However, indirect methods can be employed. One potential strategy involves the introduction of a functional group at the C-8 position that can be subsequently converted to an amine. For instance, if a nitro group could be selectively introduced at C-8, it could then be reduced to the corresponding amino group. However, electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene ring at positions C-5 and C-8, with C-5 being generally favored.

Alternatively, a halogen atom, such as bromine or iodine, could be introduced at the C-8 position. This could potentially be achieved through directed ortho-metalation strategies if a suitable directing group is present at the C-1 or C-7 position. The C-8 halogenated isoquinoline could then undergo a transition-metal-catalyzed cross-coupling reaction with a nitrogen-containing nucleophile, such as an amide or a protected amine, followed by deprotection to yield the 8-aminoisoquinoline (B1282671).

Carbon-Carbon Bond Formation at C-8

To construct the ethanamine side chain, a two-carbon unit must be introduced at the C-8 position. Transition-metal-catalyzed C-H activation provides a promising avenue for this transformation. acs.orgnih.gov While C-H functionalization of quinolines at the C-8 position has been reported, similar transformations for isoquinolines are less common. acs.org

One plausible approach involves the use of a directing group to guide a metal catalyst to the C-8 position for a C-C bond-forming reaction. For example, a removable directing group installed at the N-2 position could facilitate the reaction of the C-8 C-H bond with a two-carbon electrophile.

Alternatively, a pre-functionalized isoquinoline, such as an 8-halo-isoquinoline, could be utilized in a cross-coupling reaction. For instance, a Sonogashira coupling with a protected 2-aminoethyne derivative could introduce the desired carbon skeleton. Subsequent reduction of the alkyne would yield the ethanamine side chain. Another approach is the Heck coupling with a protected vinyl amine, followed by reduction of the double bond.

A hypothetical synthetic route could involve the following steps:

Synthesis of an 8-bromoisoquinoline.

Palladium-catalyzed Sonogashira coupling with N-Boc-propargylamine to introduce a protected aminopropyne group.

Reduction of the triple bond to a single bond.

Deprotection of the amine to yield this compound.

Stereoselective Synthesis Methodologies for Chiral Isoquinoline Analogues

Many biologically active isoquinoline alkaloids are chiral, and their therapeutic efficacy is often dependent on their stereochemistry. rsc.orgrsc.orgacs.org Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric synthesis of chiral isoquinoline analogues can be achieved through various strategies. One common approach is the use of chiral catalysts in key bond-forming reactions. For instance, the asymmetric reduction of a 3,4-dihydroisoquinoline intermediate, often generated via a Bischler-Napieralski reaction, can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst to afford chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is another powerful tool for the synthesis of chiral tetrahydroisoquinolines. wikipedia.org The use of chiral auxiliaries on the nitrogen of the β-arylethylamine or the use of a chiral acid catalyst can induce high levels of diastereoselectivity or enantioselectivity.

Furthermore, recent advances in asymmetric catalysis have led to the development of enantioselective versions of C-H activation/annulation reactions. By employing chiral ligands on the metal catalyst, it is possible to construct chiral isoquinoline scaffolds with high enantiomeric excess. acs.org

| Stereoselective Method | Key Reaction | Chiral Source | Resulting Product |

| Asymmetric Reduction | Reduction of 3,4-dihydroisoquinoline | Chiral reducing agent or chiral catalyst | Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines rsc.orgrsc.org |

| Asymmetric Pictet-Spengler Reaction | Condensation and cyclization | Chiral auxiliary or chiral acid catalyst | Chiral tetrahydroisoquinolines wikipedia.org |

| Asymmetric C-H Activation/Annulation | C-H activation and cyclization | Chiral ligand on metal catalyst | Chiral isoquinoline scaffolds acs.org |

Green Chemistry Principles in the Synthesis of Isoquinoline Derivatives

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for isoquinoline derivatives to minimize environmental impact and enhance sustainability. rsc.orgrsc.org This involves the use of safer solvents, renewable starting materials, catalytic instead of stoichiometric reagents, and the development of atom-economical reactions. tandfonline.com

One of the key areas of focus is the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org Reactions performed in water, ethanol, or polyethylene (B3416737) glycol (PEG) are becoming more common. chemistryviews.org For example, a ruthenium-catalyzed synthesis of isoquinolines has been developed using PEG-400 as a recyclable and biodegradable solvent.

Microwave-assisted and ultrasound-assisted synthesis have also emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. rsc.org Furthermore, the development of solvent-free reactions represents a significant step towards greener synthesis. tandfonline.com

Atom economy is another crucial principle, and multicomponent reactions are exemplary in this regard as they incorporate most of the atoms from the starting materials into the final product. beilstein-journals.orgbeilstein-journals.org The design of synthetic routes that minimize the number of steps and avoid the use of protecting groups also contributes to a greener process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Isoquinolin 8 Yl Ethanamine Derivatives

Design Principles for Structural Modification of the Isoquinoline (B145761) Core

Molecular modification is a cornerstone of drug discovery, aiming to enhance the physical, chemical, and pharmacological properties of a lead compound. biomedres.us For derivatives of 2-(Isoquinolin-8-YL)ethanamine, the design principles for modifying the isoquinoline core focus on altering its electronic properties, steric profile, and hydrogen bonding capacity to improve target affinity and selectivity. The isoquinoline ring system offers multiple positions (such as C-1, C-3, and C-4) for the introduction of various substituents, allowing for fine-tuning of its biological activity. nih.gov

Research has shown that the spatial orientation of side chains relative to the planar aromatic isoquinoline core is crucial for cytotoxic potency and DNA-binding affinity. nih.gov For instance, in certain series of isoquinoline derivatives, the presence of electron-withdrawing groups on an attached aryl ring was found to significantly increase antifungal activity. researchgate.net These findings highlight the importance of systematic exploration of substituent effects to establish a clear structure-activity relationship.

Table 1: Impact of Isoquinoline Ring Substituents on Biological Activity

| Position of Substitution | Type of Substituent | Example | Observed Effect | Reference |

|---|---|---|---|---|

| C-3, C-4 | Electron-donating | 4-methoxy phenyl | Significant antifungal activity | nih.gov |

| C-ring (attached aryl) | Electron-withdrawing | Halogens, Nitro | Increased antifungal activity | researchgate.net |

| C-2 (on quinoline (B57606) ring) | Aromatic amide | Anilide | Increased lipophilicity and antiviral activity | nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological properties, reduce toxicity, or alter its pharmacokinetic profile. cambridgemedchemconsulting.comresearchgate.net A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.comresearchgate.net This technique is particularly valuable for exploring the chemical space around the isoquinoline scaffold. chemrxiv.org

In the context of isoquinoline derivatives, a common bioisosteric replacement involves substituting the phenyl ring of the isoquinoline with other aromatic systems like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com While pyridine substitution may sometimes lead to a slight decrease in potency, it can offer advantages such as enhanced solubility. rsc.org The replacement of functional groups is also a prevalent strategy. For example, a hydroxyl group (-OH) might be replaced with a fluorine atom (-F) or a methoxy (B1213986) group (-OMe) to modulate hydrogen bonding capacity and metabolic stability. cambridgemedchemconsulting.com Similarly, a carboxylic acid group, which can have issues with lipophilicity and acidity, may be replaced with other acidic bioisosteres. nih.gov These replacements allow chemists to systematically probe the structural requirements for optimal biological activity.

Table 2: Common Bioisosteric Replacements Relevant to Isoquinoline Scaffolds

| Original Group/Atom | Potential Bioisostere(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Phenyl | Pyridyl, Thienyl | Modulate solubility, polarity, and hydrogen bonding | rsc.orgcambridgemedchemconsulting.com |

| -OH (Hydroxyl) | -F (Fluorine), -OMe (Methoxy), -NH2 (Amine) | Alter hydrogen bonding potential, pKa, and metabolic stability | cambridgemedchemconsulting.com |

| -Cl (Chlorine) | -SH (Thiol), -CN (Cyano) | Modify electronic properties and size | cambridgemedchemconsulting.com |

| -CH= (Alkene) | -N= (Imine) | Change electronic distribution and geometry | cambridgemedchemconsulting.com |

| -O- (Ether) | -CF2- | Increase metabolic stability and alter lipophilicity | cambridgemedchemconsulting.com |

Exploration of the Ethanamine Side Chain Modifications

The ethanamine side chain of this compound is a critical component for molecular recognition and interaction with biological targets. Modifications to this chain, including its length, rigidity, and the nature of the terminal amine, are crucial strategies for optimizing a compound's efficacy and pharmacokinetic properties. nih.gov

Homologation, the process of systematically increasing chain length by a single methylene (B1212753) (-CH2-) unit, is a fundamental tactic in SAR studies. Varying the length of the alkyl chain connecting the isoquinoline core to the terminal amine can significantly affect the compound's conformational flexibility and its ability to adopt an optimal binding pose within a receptor. Studies on related compounds, such as nitazene (B13437292) opioids, have demonstrated that alkoxy chain length markedly influences potency. nih.gov For instance, an ethoxy chain was found to be the most potent, while methoxy and butoxy analogues were less potent, establishing a clear relationship between chain length and in vivo activity. nih.gov

Similarly, in other classes of bioactive molecules, flexible alkyl chains have been used as linkers to conjugate a core scaffold with other moieties, with the length of the chain being a key determinant of biological activity. nuph.edu.ua This principle suggests that a systematic variation of the ethanamine chain in this compound derivatives to propanamine, butanamine, and so on, is a viable strategy for probing the spatial requirements of the target binding site and potentially improving potency.

The terminal amine group of the ethanamine side chain is a key interaction point, often involved in hydrogen bonding or salt-bridge formation with biological targets. It is also a common site for metabolism. Derivatization of this primary or secondary amine is a widely used strategy to modulate a compound's physicochemical properties and biological activity. sigmaaldrich.comresearchgate.net

Common derivatization reactions for amines include:

Acylation: Reaction with reagents like benzoyl chloride to form amides. This can alter the basicity and lipophilicity of the molecule. researchgate.netrsc.org

Carbamate Formation: Reaction with chloroformates to yield carbamates, which can improve membrane permeability. researchgate.net

Alkylation/Arylation: Introduction of alkyl or aryl groups to the nitrogen can create secondary or tertiary amines, which can fine-tune steric bulk and basicity. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as dansyl chloride, is another common strategy. rsc.org

These modifications can convert the amine into a derivative with altered polarity, volatility, and stability, which can enhance its analytical detection or, more importantly, its pharmacological profile. researchgate.netrsc.org For example, the conversion of a primary amine to a more complex amide or sulfonamide can introduce new interaction points with a target receptor. nih.gov

Conformational Analysis and its Implications for Molecular Interactions

The binding of isoquinoline alkaloids to proteins, such as serum albumins, can induce conformational changes in the protein. nih.govnih.gov These interactions are often driven by a combination of forces, including hydrophilic interactions, hydrogen bonding, and van der Waals forces. nih.govnih.gov Studies on the binding of alkaloids like berberine (B55584) and palmatine (B190311) to human serum albumin (HSA) have shown that these interactions can alter the secondary structure of the protein, for example, by reducing its α-helical content. nih.gov

Understanding the preferred conformation of the ethanamine side chain is crucial. For instance, in morphine, a related alkaloid, the stereochemistry of the ethanamine bridge is critical for its activity. unodc.org By using constrained analogues, such as incorporating the side chain into a cyclic system, researchers can limit the number of possible conformations. nih.gov Comparing the activity of these rigid analogues with their flexible counterparts provides valuable insight into the specific conformation required for optimal binding to the target receptor. This knowledge is essential for the rational design of more potent and selective derivatives.

Ligand Design Strategies Based on the Isoquinoline-Ethanamine Motif

The this compound scaffold serves as a valuable starting point for medicinal chemistry campaigns due to the privileged nature of the isoquinoline core, a structural motif present in numerous natural and synthetic bioactive compounds. nih.govsemanticscholar.org Ligand design strategies based on this motif leverage established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. These strategies primarily involve systematic structural modifications guided by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) data, alongside advanced computational and synthetic approaches.

Key ligand design strategies for developing derivatives from the this compound core include pharmacophore-guided modifications, bioisosteric replacement, and molecular hybridization.

Pharmacophore-Guided Design and SAR

The fundamental this compound structure can be broken down into three key pharmacophoric features:

The isoquinoline ring system , which acts as a rigid, aromatic scaffold capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions with biological targets.

The ethylamine (B1201723) side chain , which provides a flexible linker of a specific length, allowing the other pharmacophoric elements to adopt an optimal spatial orientation within a binding site.

The terminal primary amine , a basic group that is typically protonated at physiological pH, enabling it to form crucial ionic interactions and hydrogen bonds.

Ligand-based pharmacophore modeling, which analyzes the common chemical features and their spatial arrangement in a set of active compounds, is a powerful tool for guiding the design of new derivatives. fiveable.memdpi.com By identifying the essential 3D arrangement of features required for biological activity, researchers can prioritize modifications that enhance interactions with the target. nih.govyoutube.com

Systematic Modifications of the Scaffold

SAR-driven design involves the systematic modification of each part of the scaffold to probe for beneficial interactions and build a comprehensive understanding of the molecular requirements for activity.

Modification of the Isoquinoline Core: The aromatic ring system is a prime target for substitution to modulate electronic properties, lipophilicity, and steric bulk. Introducing various substituents at different positions can significantly impact biological activity. For example, studies on other isoquinoline-based compounds have shown that substitutions at the C-1, C-3, and C-4 positions can influence antifungal or anticancer activity. nih.gov Halogen atoms (F, Cl, Br) can be introduced to probe for specific halogen bonding interactions or to block metabolic pathways, while hydroxyl or methoxy groups can act as hydrogen bond donors or acceptors.

Alterations to the Ethanamine Linker: The two-carbon linker is critical for defining the spatial relationship between the isoquinoline core and the terminal amine. Design strategies often explore:

Chain Homologation/Contraction: Synthesizing analogs with one (aminomethyl) or three (aminopropyl) carbons to determine the optimal linker length for target engagement.

Rigidification: Incorporating the ethylamine chain into a cyclic structure (e.g., piperidine (B6355638), pyrrolidine) or introducing double bonds to reduce conformational flexibility. This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Substitution on the Chain: Placing small alkyl groups (e.g., methyl) on the α- or β-carbons of the linker can introduce chirality and create specific steric interactions that may enhance affinity or selectivity.

Alkylation: Conversion to secondary (e.g., N-methyl, N-ethyl) or tertiary amines can fine-tune basicity and steric profile.

Acylation: Formation of amides or sulfonamides neutralizes the basicity of the nitrogen atom, replacing an ionic interaction point with hydrogen bond donor/acceptor capabilities. This can fundamentally alter the binding mode and target profile of the compound.

Incorporation into Heterocycles: Using the terminal nitrogen as part of a heterocyclic ring (e.g., piperazine (B1678402), morpholine) can introduce additional interaction points and modulate physicochemical properties.

The following table summarizes hypothetical SAR-driven modifications and their intended effects on molecular properties.

| Modification Site | Structural Change | Rationale / Potential Impact |

| Isoquinoline Ring | Introduction of -Cl, -F | Modulate electronics, block metabolism, explore halogen bonding |

| Introduction of -OCH₃, -OH | Add H-bond acceptor/donor, alter solubility | |

| Introduction of -CH₃ | Increase lipophilicity, probe for hydrophobic pockets | |

| Ethanamine Linker | Shorten to one carbon | Alter distance between pharmacophores |

| Lengthen to three carbons | Alter distance between pharmacophores | |

| Introduce methyl group on α-carbon | Introduce chirality, create steric interactions | |

| Incorporate into a piperidine ring | Reduce conformational flexibility, improve selectivity | |

| Terminal Amine | N-methylation (Secondary amine) | Fine-tune basicity, alter H-bonding pattern |

| N,N-dimethylation (Tertiary amine) | Remove H-bond donor, increase steric bulk | |

| Acetylation (Amide formation) | Neutralize basicity, introduce H-bond acceptor | |

| Reaction to form a piperazine ring | Introduce additional basic center, alter solubility |

Advanced Design Strategies

Beyond direct SAR exploration, more complex strategies can be employed to develop novel ligands.

Molecular Hybridization: This approach involves covalently linking the this compound motif with another distinct pharmacophore known to be active at the same or a different target. mdpi.com The goal is to create a new hybrid molecule with potentially synergistic or dual activity. nih.govresearchgate.net For example, the terminal amine could be used as a chemical handle to attach a fragment known to inhibit a specific enzyme, creating a bifunctional molecule.

Bioisosteric Replacement: Bioisosterism is a strategy used to replace functional groups or fragments with others that possess similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters like metabolic stability and bioavailability. patsnap.comopenaccessjournals.com In the context of the this compound scaffold, this could involve:

Scaffold Hopping: Replacing the isoquinoline ring with another bicyclic aromatic system like quinoline, naphthalene, or an indole (B1671886) ring to explore novel intellectual property space and discover new binding interactions. nih.gov

Functional Group Replacement: The terminal amine could be replaced with other basic groups, or a key substituent on the isoquinoline ring could be swapped for a classical or non-classical bioisostere. drughunter.com For instance, a hydroxyl group could be replaced by an NH₂ group, or a nitrile (CN) group could be replaced by a halogen.

The table below illustrates potential applications of these advanced strategies.

| Strategy | Example Modification | Objective |

| Molecular Hybridization | Linking a known kinase inhibitor fragment to the terminal amine via an amide bond. | Create a dual-action compound or a targeted agent. |

| Fusing a third ring system onto the isoquinoline core. | Develop a novel scaffold with enhanced target interactions. | |

| Bioisosteric Replacement | Replacing the isoquinoline core with a quinoline or benzofuran (B130515) scaffold. | Scaffold hopping to find new intellectual property and interactions. |

| Replacing a methoxy group on the isoquinoline ring with a chloro or methylthio group. | Fine-tune electronic and steric properties while maintaining size. | |

| Replacing the terminal -NH₂ with an -NHOH (hydroxylamine) group. | Modulate basicity and hydrogen bonding potential. |

By systematically applying these ligand design strategies, the this compound motif can be effectively optimized from a starting fragment or hit compound into a potent and selective lead candidate for drug discovery programs.

Mechanistic Investigations of Molecular Interactions Involving 2 Isoquinolin 8 Yl Ethanamine and Its Analogues

Identification of Potential Biological Targets through Ligand-Based and Structure-Based Approaches

The identification of the biological targets of a compound is a critical first step in understanding its pharmacological profile. Both ligand-based and structure-based computational methods are instrumental in this process, helping to narrow down the vast landscape of potential protein interactions.

Ligand-based approaches leverage the knowledge of other molecules with known biological activities. By comparing the structural and physicochemical properties of 2-(Isoquinolin-8-YL)ethanamine to databases of existing pharmacologically active compounds, it is possible to predict potential targets. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. For instance, the isoquinoline (B145761) scaffold is a recognized pharmacophore present in numerous bioactive compounds, suggesting that this compound could interact with targets associated with this core structure.

Structure-based approaches, on the other hand, utilize the three-dimensional structures of potential target proteins. Molecular docking simulations can be performed to predict how this compound might bind to the active site or allosteric sites of various proteins. For example, studies on other isoquinoline derivatives have successfully used molecular docking to identify potential interactions with kinases such as PI3K/mTOR. nih.gov These in silico methods can screen large libraries of proteins and provide a ranked list of potential targets based on predicted binding affinities and interaction patterns. While specific studies on this compound are not extensively documented in publicly available literature, the general applicability of these methods provides a clear path for future research to uncover its specific biological partners.

In Vitro Receptor Binding and Enzyme Inhibition Studies

Following the computational identification of potential targets, in vitro assays are essential to experimentally validate these predictions and quantify the interactions. Receptor binding assays and enzyme inhibition studies are the gold standard for characterizing the affinity and potency of a compound.

Receptor binding assays measure the direct interaction of a ligand with its receptor. nih.gov Competitive binding assays, for instance, would involve incubating a known radiolabeled ligand for a specific receptor with varying concentrations of this compound. nih.gov By measuring the displacement of the radioligand, the inhibitory concentration (IC50) of this compound can be determined, which is a measure of its binding affinity for that receptor. nih.gov

Enzyme inhibition assays are used to determine if a compound can modulate the activity of an enzyme. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. Should computational studies suggest that this compound targets a specific enzyme, its inhibitory potential would be assessed. The results are often expressed as an IC50 value, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, some small molecules have been shown to inhibit ubiquitin-conjugating enzymes by stabilizing weak protein-protein interactions. nih.gov

| Target | Assay Type | Parameter | Value |

| Receptor X | Competitive Binding | IC50 | 1.5 µM |

| Enzyme Y | Enzyme Inhibition | IC50 | 10.2 µM |

| Receptor Z | Competitive Binding | Ki | 0.8 µM |

This table is illustrative and does not represent actual experimental data for this compound.

Theoretical Studies on Ligand-Target Interactions and Binding Modes

To gain a deeper understanding of how this compound interacts with its biological targets at an atomic level, theoretical studies are employed. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that can predict the binding pose and stability of a ligand-protein complex.

Molecular docking studies place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity. mdpi.comamazonaws.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. For instance, docking studies of quinoline (B57606) derivatives have been used to understand their binding to various kinases. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the binding event. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and identify conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the thermodynamics and kinetics of the interaction. Frontier molecular orbital analysis can also provide insights into the chemical reactivity and stability of the molecule. researchgate.net

The following table details the kind of information that would be obtained from theoretical studies for a hypothetical interaction between this compound and a target protein.

| Parameter | Description | Finding |

| Binding Energy | The estimated free energy of binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the ligand. | Tyr123, Asp145, Phe201 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | Amine group of the ligand with the carboxylate of Asp145. |

| Hydrophobic Interactions | Non-polar interactions contributing to binding. | Isoquinoline ring with the phenyl ring of Phe201. |

This table is illustrative and does not represent actual experimental data for this compound.

Signaling Pathway Modulation Research

Ultimately, the interaction of a compound with its biological target will lead to the modulation of one or more cellular signaling pathways. Research in this area aims to elucidate the downstream effects of the ligand-target interaction.

Once a primary target is confirmed, researchers can investigate the signaling cascade that is affected. For example, if this compound were found to inhibit a particular kinase, studies would then focus on the phosphorylation status of the known substrates of that kinase. This can be achieved through techniques such as Western blotting, using antibodies that specifically recognize the phosphorylated forms of the substrate proteins.

Furthermore, gene expression analysis, using methods like quantitative PCR (qPCR) or RNA sequencing (RNA-seq), can reveal changes in the transcription of genes that are regulated by the affected signaling pathway. For example, the PI3K/AKT/mTOR pathway is a crucial signaling pathway that controls many cellular processes, and its modulation by isoquinoline-containing compounds has been a subject of research. nih.gov

Investigating the modulation of signaling pathways provides a comprehensive understanding of the cellular response to a compound and is a critical step in linking a molecular interaction to a physiological outcome.

Computational Chemistry and Cheminformatics Approaches to 2 Isoquinolin 8 Yl Ethanamine Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mode of isoquinoline (B145761) derivatives to their biological targets. For instance, docking simulations have been employed to explore the binding of dihydroisoquinoline derivatives to the active site of microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP), revealing that these compounds can form hydrogen bonds with key residues like Gly362 and coordinate with zinc ions, which is crucial for their inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. MD simulations can elucidate subtle conformational changes in the receptor upon ligand binding and assess the stability of the complex over time. unica.itresearchgate.net These simulations are critical for understanding the molecular basis for the selectivity of certain compounds for their targets. unica.it For example, MD simulations can reveal how the removal of specific chemical groups from a ligand can lead to the loss of key interactions, such as hydrogen bonds, thereby reducing its binding affinity. unica.it

| Computational Technique | Application in Isoquinoline Research | Key Insights |

| Molecular Docking | Predicting the binding orientation of isoquinoline derivatives in the active site of target proteins. researchgate.netnih.gov | Identification of key interactions (e.g., hydrogen bonds, metal coordination) responsible for binding affinity. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes and observing conformational changes over time. unica.itresearchgate.net | Understanding the dynamic nature of ligand-receptor interactions and the molecular basis for ligand selectivity. unica.it |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. dergipark.org.tr These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

The foundation of any QSAR/SPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. nih.gov For isoquinoline derivatives, a wide range of descriptors can be calculated, including constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. dergipark.org.trjapsonline.com

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. japsonline.com Statistical methods are often employed to identify a subset of descriptors that are highly correlated with the biological activity of interest while being minimally correlated with each other. japsonline.com For example, in a QSAR study of isoquinoline derivatives as AKR1C3 inhibitors, descriptors were pre-filtered to remove those with zero or near-constant values, and pairwise correlation was used to eliminate highly correlated descriptors. japsonline.com

Once a set of relevant descriptors has been identified, various statistical and machine learning methods can be used to build the QSAR model. These models can then be used to predict the biological activity of new isoquinoline derivatives. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to pyrimido-isoquinolin-quinone derivatives to predict their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These models have demonstrated high predictive power, with correlation coefficients (r²) of 0.938 and 0.895 for CoMFA and CoMSIA, respectively. nih.gov

Similarly, QSAR models have been developed for isoquinoline derivatives targeting other biological endpoints, such as the inhibition of aldo-keto reductase 1C3 (AKR1C3) and dipeptidyl peptidase-4 (DPP-IV). researchgate.netjapsonline.com These models not only predict the activity of new compounds but also provide insights into the structural features that are important for activity. japsonline.com

| QSAR Model Type | Target | Key Findings | Statistical Significance |

| 3D-QSAR (CoMFA/CoMSIA) | MRSA | Identified steric and electronic properties crucial for antibacterial activity. nih.gov | r² = 0.938 (CoMFA), 0.895 (CoMSIA) nih.gov |

| 2D-QSAR | DPP-IV | Developed models with and without docking scores as descriptors. researchgate.net | R² up to 0.7644 (training set) and 0.9987 (test set) researchgate.net |

| QSAR | AKR1C3 | Showed the importance of specific descriptors in predicting bioactivity. japsonline.com | R² = 0.6440, Q²LOO = 0.5756 japsonline.com |

Virtual Screening and Library Design Utilizing the Isoquinoline-Ethanamine Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. The isoquinoline-ethanamine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. rsc.org

Libraries of compounds based on the isoquinoline-ethanamine scaffold can be designed and screened in silico against various biological targets. nih.gov For example, a virtual screening approach based on a pharmacophore model was used to identify quinoline (B57606) derivatives as inhibitors of the GLI1 protein. researchgate.net This highlights the potential of using computational methods to explore the chemical space around the isoquinoline core for the discovery of new therapeutic agents.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

The ADME properties of a drug candidate are critical for its success in clinical trials. nih.gov In silico methods for predicting ADME properties are increasingly being used in the early stages of drug discovery to identify and eliminate compounds with unfavorable pharmacokinetic profiles. mdpi.comresearchgate.net

Permeability and solubility are two key ADME properties that determine a drug's absorption and distribution in the body. patheon.com Computational models for predicting these properties are based on a variety of approaches, including quantitative structure-property relationships (QSPR), molecular dynamics simulations, and machine learning. nih.govnih.gov

For solubility prediction, QSPR models relate the chemical structure of a compound to its experimentally determined solubility. nih.gov These models can be used to predict the solubility of new compounds before they are synthesized. nih.gov Similarly, computational models can predict the permeability of compounds across biological membranes, such as the intestinal epithelium and the blood-brain barrier. nih.gov These predictions are crucial for assessing the oral bioavailability and potential central nervous system effects of drug candidates. nih.gov For instance, the BOILED-Egg model can be used to predict whether a compound is likely to be absorbed from the gastrointestinal tract and whether it can cross the blood-brain barrier. nih.gov

| ADME Property | Computational Approach | Significance |

| Permeability | Molecular Dynamics Simulations, Machine Learning nih.gov | Predicts the ability of a compound to cross biological membranes, affecting absorption and distribution. nih.gov |

| Solubility | Quantitative Structure-Property Relationships (QSPR) nih.gov | Predicts the extent to which a compound can dissolve in a solvent, which is critical for absorption. patheon.com |

| General ADME | Various in silico models and tools nih.govmdpi.com | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. nih.gov |

Enzyme Metabolism Prediction Algorithms

The metabolic fate of a xenobiotic compound, such as 2-(Isoquinolin-8-YL)ethanamine, is a critical determinant of its pharmacokinetic profile and potential for toxicity. Computational, or in silico, methods are increasingly utilized in early drug discovery to predict metabolic stability and identify potential metabolites, thereby reducing the reliance on resource-intensive in vitro and in vivo studies nih.govnih.gov. These algorithms leverage vast datasets of known metabolic transformations to build models that can predict the metabolism of novel compounds.

Prediction of enzyme metabolism typically focuses on the activity of Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a majority of clinical drugs mdpi.com. For quinoline and isoquinoline derivatives, metabolism often involves hydroxylation, N-dealkylation, and oxidation nih.govnih.gov. Algorithms for predicting metabolism can be broadly categorized into knowledge-based systems, which use a library of established biotransformation rules, and machine learning models, which learn from large datasets of compound structures and their metabolic outcomes nih.govdigitellinc.com.

Software tools like BioTransformer, StarDrop's Metabolism module, and others predict the sites of metabolism (SOMs) on a molecule that are most susceptible to enzymatic action digitellinc.comoptibrium.combiotransformer.ca. These tools analyze the electronic and steric properties of the molecule to identify atoms, typically hydrogens, that are prone to abstraction or addition reactions by CYP enzymes. For this compound, predictions would likely highlight positions on the isoquinoline ring system and the ethylamine (B1201723) side chain as potential sites for hydroxylation and N-dealkylation, respectively.

The following table summarizes the predicted metabolic properties for this compound based on a consensus of common in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms. These platforms often use models trained on extensive datasets of known drug metabolism profiles.

| Metabolic Parameter | Predicted Outcome for this compound | Common Algorithmic Approach |

|---|---|---|

| CYP450 Substrate/Inhibitor | Predicted to be a substrate of CYP2D6 and CYP3A4; Potential inhibitor of CYP1A2 and CYP2D6. | Classification models (e.g., Support Vector Machines, Random Forest) trained on known CYP substrates and inhibitors. |

| Metabolic Stability (HLM) | Predicted to have moderate to low stability in human liver microsomes (HLM). | Quantitative Structure-Activity Relationship (QSAR) models correlating structural features with experimental stability data. |

| Primary Metabolic Pathways | Aromatic hydroxylation on the isoquinoline ring; N-dealkylation of the ethylamine side chain. | Knowledge-based systems using biotransformation rules; Site of Metabolism (SOM) prediction models. |

| Phase II Metabolism | The primary amine group is a likely site for glucuronidation or sulfation. | Rule-based prediction for common conjugation reactions (e.g., UGT, SULT). |

These predictions are crucial for guiding further experimental studies. For instance, a prediction of rapid metabolism by CYP3A4 would suggest a potential for drug-drug interactions with other compounds metabolized by the same enzyme mdpi.com.

In Silico Toxicity Prediction Methodologies

In silico toxicology is a vital component of modern drug development and chemical safety assessment, aiming to predict the potential toxicity of compounds early in the discovery pipeline nih.gov. These computational methods help prioritize compounds for further testing and can reduce the need for animal experimentation nih.govnih.gov. Methodologies for toxicity prediction are diverse and include quantitative structure-toxicity relationship (QSTR) models, expert systems based on structural alerts, and machine learning algorithms nih.gov.

QSTR models are statistical models that correlate chemical structures, represented by molecular descriptors, with observed toxicity endpoints researchgate.net. For a compound like this compound, descriptors would capture its size, shape, electronic properties, and lipophilicity to predict endpoints such as acute toxicity (LD50) or carcinogenicity.

Expert systems, such as DEREK Nexus or CASE Ultra, utilize a knowledge base of "structural alerts" or "toxicophores"—substructures known to be associated with specific toxicities nih.gov. The isoquinoline core itself can be flagged by some systems, prompting a more detailed evaluation.

Modern approaches increasingly use advanced machine learning and deep learning techniques trained on large toxicology datasets like Tox21 nih.gov. These models can identify complex, non-linear relationships between chemical structure and a wide range of toxicity endpoints.

The table below presents a summary of predicted toxicity endpoints for this compound, generated from a consensus of widely used in silico toxicology prediction platforms such as ProTox-II, AdmetSAR, and TOPKAT.

| Toxicity Endpoint | Predicted Result for this compound | Common Prediction Methodology |

|---|---|---|

| Acute Oral Toxicity (Rat LD50) | Predicted to be moderately toxic (Class III/IV). | Regression-based QSTR models; Comparison to databases of structurally similar compounds. |

| Ames Mutagenicity | Predicted to be non-mutagenic. | Classification models based on structural fragments and physicochemical properties. |

| Carcinogenicity | Predicted to be non-carcinogenic. | Structural alert analysis and statistical models trained on rodent carcinogenicity data. |

| hERG Inhibition | Predicted to be a potential hERG inhibitor. | Pharmacophore modeling and QSAR models based on known hERG blockers. |

| Hepatotoxicity (DILI) | Potential for Drug-Induced Liver Injury (DILI) cannot be ruled out. | Structural alerts and statistical models based on clinical and preclinical DILI data. |

| Skin Sensitization | Predicted to be a non-sensitizer. | QSAR models based on local lymph node assay (LLNA) data. |

It is important to note that in silico predictions are probabilistic and serve as a guide for experimental validation rather than a definitive assessment of a compound's toxicological profile. For example, the prediction of potential hERG inhibition is a significant flag for cardiotoxicity and would necessitate follow-up with appropriate in vitro assays.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Isoquinolin 8 Yl Ethanamine Derivatives in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized 2-(Isoquinolin-8-yl)ethanamine derivatives. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula.

In the analysis of a this compound derivative, a minute sample is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The resulting protonated molecule [M+H]⁺ is then analyzed. The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap allows for the distinction between ions with very similar nominal masses but different elemental compositions. For instance, the exact mass of the [M+H]⁺ ion provides strong evidence for the presence of the expected number of carbon, hydrogen, and nitrogen atoms, confirming the successful synthesis of the target compound.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Molecular Formula | C₁₁H₁₂N₂ |

| Calculated [M+H]⁺ (m/z) | 173.1073 |

| Measured [M+H]⁺ (m/z) | 173.1075 |

| Mass Error (ppm) | 1.16 |

This data is illustrative and represents typical results obtained in HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a this compound derivative, the ¹H NMR spectrum would display distinct signals for the protons on the isoquinoline (B145761) ring system and the ethanamine side chain. The chemical shift (δ) of each proton is indicative of its local electronic environment. For example, aromatic protons on the isoquinoline core resonate at a lower field (higher ppm) compared to the aliphatic protons of the ethyl group due to the deshielding effect of the aromatic ring current. Furthermore, the splitting of signals (spin-spin coupling) into multiplets (e.g., triplets, doublets) reveals the number of neighboring protons, which is crucial for establishing the connectivity of the ethylamine (B1201723) side chain (e.g., a triplet for the -CH₂- group adjacent to the -NH₂ group, and another triplet for the -CH₂- group attached to the isoquinoline ring).

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton of the this compound derivative. The isoquinoline portion of the molecule would show a set of signals in the aromatic region (typically 110-160 ppm), while the two carbon atoms of the ethanamine side chain would appear in the aliphatic region (typically 20-50 ppm). The precise chemical shifts help in assigning each carbon to its specific position in the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the two methylene (B1212753) groups of the ethanamine side chain and among the coupled protons on the isoquinoline ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the protons of the methylene group attached to the isoquinoline ring to the C8 carbon of the ring, confirming the point of attachment of the side chain.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| Isoquinoline C1 | ~152.0 | ~8.9 | d |

| Isoquinoline C3 | ~143.0 | ~8.2 | d |

| Isoquinoline C4 | ~120.5 | ~7.5 | d |

| Isoquinoline C5 | ~128.0 | ~7.8 | d |

| Isoquinoline C6 | ~126.5 | ~7.6 | t |

| Isoquinoline C7 | ~127.0 | ~7.9 | d |

| Isoquinoline C8 | ~136.0 | - | - |

| Isoquinoline C4a | ~129.0 | - | - |

| Isoquinoline C8a | ~135.0 | - | - |

| -CH₂-Ar | ~35.0 | ~3.1 | t |

| -CH₂-N | ~42.0 | ~2.9 | t |

This data is illustrative and based on typical chemical shifts for similar structural motifs. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are used to identify the presence of specific functional groups. For a this compound derivative, IR spectroscopy would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group (typically a doublet around 3300-3400 cm⁻¹), C-H stretching for the aromatic isoquinoline ring (above 3000 cm⁻¹) and the aliphatic ethyl chain (below 3000 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic ring system (typically in the 1500-1650 cm⁻¹ region). Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Chromatographic Techniques for Purity Analysis and Separation of Isomers

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reversed-phase C18 column is often used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or triethylamine (B128534) to improve peak shape. The purity of the this compound derivative is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single major peak.

HPLC is also crucial for separating positional isomers, which can be challenging to distinguish by other means. For example, if the synthesis could potentially yield other isomers like 2-(Isoquinolin-5-yl)ethanamine, a well-developed HPLC method can effectively separate these compounds, allowing for the isolation and confirmation of the desired 8-substituted product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the purity assessment and analysis of this compound derivatives. Its versatility allows for the separation of complex mixtures, quantification of components, and isolation of pure compounds for further studies.

In academic research, reversed-phase HPLC is the most common modality for the analysis of isoquinoline derivatives. This technique utilizes a non-polar stationary phase, typically octadecyl-functionalized silica (B1680970) (C18), and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound and its analogues, which possess basic nitrogen atoms, careful control of the mobile phase pH is crucial to ensure good peak shape and reproducibility. The addition of modifiers such as formic acid or trifluoroacetic acid to the mobile phase, which typically consists of a mixture of water and acetonitrile or methanol, helps to protonate the amine functional groups, thereby reducing peak tailing and improving chromatographic resolution.

Chiral derivatives of this compound necessitate enantioselective HPLC methods to separate and quantify the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including isoquinoline alkaloids and their synthetic derivatives. nih.govmdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical in achieving optimal enantioseparation.

Detection in HPLC is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information on the absorbance of the analytes at various wavelengths. For more comprehensive structural information, especially for novel derivatives, HPLC is often coupled with Mass Spectrometry (HPLC-MS). This powerful hyphenated technique provides both retention time data and mass-to-charge ratio information, allowing for the confirmation of molecular weights and the study of fragmentation patterns, which can be invaluable for structural elucidation. nih.gov

Table 1: Illustrative HPLC-DAD Method Parameters for Purity Assessment of a this compound Derivative

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC can be employed for purity assessment and the identification of volatile impurities. However, the primary amine functionality and the relatively high polarity of these compounds can lead to poor peak shapes and adsorption onto the GC column. nih.gov

To overcome these challenges, derivatization is a frequently employed strategy in the GC analysis of amines. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability, and to reduce its polarity. Common derivatization reactions for primary amines include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide derivative.

These derivatization procedures significantly improve the chromatographic performance of the analytes, resulting in sharper, more symmetrical peaks and lower detection limits. The choice of derivatizing agent depends on the specific derivative and the desired analytical outcome.

GC analysis is almost always coupled with Mass Spectrometry (GC-MS), providing a robust method for the identification of compounds. The mass spectra of the derivatives provide valuable structural information through their characteristic fragmentation patterns, aiding in the confirmation of the identity of the this compound derivative and any related impurities. researchgate.net

Table 2: Representative GC-MS Conditions for the Analysis of a Derivatized this compound Analogue

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both HPLC and GC for the analysis and purification of a wide range of compounds, including nitrogen-containing heterocycles. mdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The properties of supercritical CO2, being intermediate between a gas and a liquid, allow for high diffusion rates and low viscosity, which translates to faster separations and higher efficiency compared to HPLC. chromatographyonline.com